3,4-Dimethoxy-2'-hydroxychalcone

Description

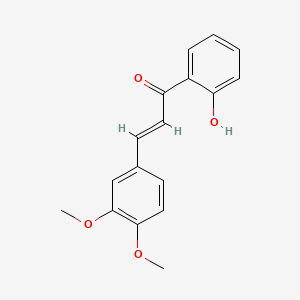

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79140-20-8 | |

| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethoxy-2'-hydroxychalcone mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dimethoxy-2'-hydroxychalcone

Introduction: The Privileged Scaffold of Chalcones

Chalcones represent a significant class of natural compounds within the flavonoid family, chemically defined as 1,3-diaryl-2-propen-1-ones.[1] They are often referred to as 'privileged scaffolds' in medicinal chemistry, a designation owed to their versatile structure that allows interaction with a multitude of biological targets.[1] The core of their activity lies in the α,β-unsaturated carbonyl system, which serves as a key pharmacophore.[1]

This guide focuses on a specific synthetic derivative, This compound (DMHC). With the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol , DMHC's structure is distinguished by two methoxy groups on its B-ring and a hydroxyl group on the A-ring.[1] This specific arrangement of functional groups modulates its electronic properties and hydrogen-bonding capacity, which is crucial for its biological interactions.[1] Typically synthesized via a Claisen-Schmidt condensation reaction, DMHC has garnered significant interest for its potent anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6]

Part 1: Anticancer Mechanism of Action: A Multi-pronged Assault

This compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231, while showing lesser effects on normal cells.[1][7] Its anticancer activity is not mediated by a single pathway but rather through a coordinated induction of apoptosis, autophagy, and cell cycle arrest.

Induction of Caspase-Dependent Intrinsic Apoptosis

The primary mechanism of DMHC-induced cancer cell death is through the intrinsic, or mitochondrial, pathway of apoptosis.[1] This process is a tightly regulated cascade of molecular events initiated from within the cell.

-

Generation of Oxidative Stress : A key initiating event is the significant accumulation of intracellular reactive oxygen species (ROS).[1] DMHC treatment disrupts the cellular redox balance, leading to oxidative stress that damages cellular components and triggers the apoptotic cascade.[1]

-

Mitochondrial Disruption : The elevated ROS levels lead to a critical loss of the mitochondrial membrane potential (ΔΨm).[1] This disruption of mitochondrial integrity is a point of no return, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[1]

-

Activation of Caspases : The released factors activate a cascade of cysteine-aspartic proteases known as caspases. Studies confirm that DMHC-induced apoptosis is caspase-dependent, culminating in the execution phase of cell death.[1]

Caption: Anti-inflammatory pathways modulated by DMHC.

Part 3: Data Summary & Experimental Protocols

The study of this compound relies on a series of well-established chemical and biological assays.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1][8] |

| Appearance | Yellow to Orange Solid | [8] |

| Melting Point | 113 - 115 °C | [3][8] |

| Boiling Point | 466.4 ± 45.0 °C (Predicted) | [3][8] |

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This reaction forms the chalcone scaffold by condensing an acetophenone with a benzaldehyde under basic conditions. [2][3]

-

Reactant Preparation : Dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (veratraldehyde, 1 equivalent) in ethanol in a round-bottom flask. [2]2. Catalyst Addition : While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH). [2]3. Reaction Monitoring : Continue stirring the mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up and Precipitation : Once complete, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product. [2]5. Purification : Collect the precipitate by filtration and purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound. [3]

Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol assesses the ability of DMHC to inhibit the production of inflammatory mediators in macrophages.

-

Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 96-well plates and allow them to adhere overnight. [6]2. Treatment : Pre-treat the cells with various concentrations of DMHC for 1-2 hours.

-

Stimulation : Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include a vehicle control (LPS only) and a negative control (no LPS). [6]4. Incubation : Incubate the plates for 24 hours.

-

Mediator Measurement :

-

Nitric Oxide (NO) : Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. [9] * Cytokines (TNF-α, IL-6) : Measure the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions. [6]6. Data Analysis : Calculate the percentage inhibition of each mediator relative to the LPS-only control. Determine the IC50 value, which is the concentration of DMHC required to inhibit 50% of the inflammatory response.

-

Caption: General experimental workflow for DMHC evaluation.

Conclusion and Future Directions

This compound is a potent bioactive compound with a well-defined, multi-faceted mechanism of action. Its ability to selectively induce apoptosis in cancer cells via oxidative stress and mitochondrial disruption, coupled with its capacity to suppress key inflammatory pathways like NF-κB, makes it an exceptionally promising scaffold for therapeutic development. [1]The strategic placement of its hydroxyl and methoxy groups is critical to this activity, highlighting the importance of its chemical structure. [1] Future research should focus on optimizing this scaffold through medicinal chemistry to enhance potency and improve pharmacokinetic profiles. [10]Investigating its efficacy in in vivo models of cancer and inflammatory diseases will be a critical next step in translating the profound in vitro findings into tangible clinical applications. The continued exploration of chalcones like DMHC is a testament to how nature's chemical blueprints can inspire the development of next-generation therapeutics.

References

-

Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. PubMed. [Link]

-

(E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116. PubChem. [Link]

-

Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. MDPI. [Link]

-

The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. MDPI. [Link]

-

3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 19152-36-4 [chemicalbook.com]

- 5. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound CAS#: 19152-36-4 [m.chemicalbook.com]

- 9. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of 3,4-Dimethoxy-2'-hydroxychalcone: A Technical Guide for Drug Discovery Professionals

Abstract

Chalcones, belonging to the flavonoid family, represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Among these, 3,4-Dimethoxy-2'-hydroxychalcone has emerged as a compound of significant interest due to its potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the biological activities of this compound, delving into its mechanisms of action, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Chemical and Biological Landscape of this compound

This compound is a synthetic chalcone derivative characterized by a 1,3-diaryl-2-propen-1-one backbone.[1] Its structure features two methoxy groups on the B-ring and a hydroxyl group on the A-ring, which are crucial for its biological effects.[1] The α,β-unsaturated ketone moiety is a key pharmacophore that contributes to its diverse bioactivities by interacting with various biological targets.[1] This guide will explore the key therapeutic areas where this compound has shown promise, focusing on its anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. This compound and related 2'-hydroxychalcones have demonstrated significant anti-inflammatory potential through the modulation of key signaling pathways.[1][2]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Studies on 2'-hydroxychalcones have shown their ability to suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[2][4]

Experimental Protocol: Western Blot Analysis of NF-κB Activation

This protocol outlines the steps to assess the inhibitory effect of this compound on NF-κB activation in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (p-p65, p65, IκBα, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the p-p65/p65 ratio and an increase in IκBα levels in treated cells would indicate inhibition of the NF-κB pathway.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial defense mechanism against oxidative stress.[6] Chalcones can activate Nrf2, leading to the expression of cytoprotective genes, including heme oxygenase-1 (HO-1), which contributes to their anti-inflammatory effects.[1]

Signaling Pathway Diagram: Nrf2 Activation by this compound

Caption: Activation of the Nrf2 signaling pathway.

Antioxidant Activity: Scavenging Free Radicals and Inhibiting Lipid Peroxidation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases. This compound exhibits potent antioxidant properties by directly scavenging free radicals and inhibiting lipid peroxidation.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Analysis: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anticancer Activity: A Multi-pronged Approach to Inhibit Cancer Cell Growth

This compound has demonstrated promising anticancer activity against various cancer cell lines.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of cancer-related signaling pathways.[8]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[1][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Table 1: Anticancer Activity of Chalcone Derivatives (IC50 values in µM)

| Compound | Hela | A549 | HepG2 | MCF-7 |

|---|---|---|---|---|

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 3.204 | - | - | 3.849 |

| 2,4,6-trimethoxy-4′-nitrochalcone | - | 9.43 | - | 4.97 |

Note: Data for closely related chalcone derivatives are presented due to the limited availability of specific IC50 values for this compound in the reviewed literature.[11][12]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. The ability of chalcones to modulate this pathway contributes to their anticancer effects.

Signaling Pathway Diagram: Modulation of the PI3K/Akt Pathway

Caption: Modulation of the PI3K/Akt signaling pathway.

Enzyme Inhibition: Targeting Lipoxygenase

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Certain chalcone derivatives have shown promising inhibitory activity against LOX, further highlighting their anti-inflammatory potential.[1] While specific data for this compound is limited, related 2'-hydroxychalcones have demonstrated LOX inhibition.[13]

Experimental Protocol: Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, typically using soybean LOX as a model.

Materials:

-

Soybean lipoxygenase

-

Linoleic acid (substrate)

-

Borate buffer

-

This compound

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing borate buffer, the enzyme solution, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding the substrate, linoleic acid.

-

Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.

-

Calculation: Determine the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor.

Data Analysis: Calculate the IC50 value for lipoxygenase inhibition.

In Vivo Studies and Toxicological Profile

While in vitro studies provide valuable insights, in vivo studies are essential to evaluate the efficacy and safety of a compound in a whole organism. Studies on related 2'-hydroxychalcones have shown topical anti-inflammatory effects in mice.[7] However, comprehensive in vivo efficacy and toxicology data for this compound are not yet widely available in the public domain. Preliminary toxicological assessments of 2-hydroxychalcone have indicated low toxicity in both in vitro 3D cell culture models and in vivo invertebrate models.[14][15] Further research is warranted to establish the in vivo therapeutic potential and safety profile of this compound.

Conclusion and Future Directions

This compound is a promising bioactive molecule with a well-documented portfolio of anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and PI3K/Akt, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its pharmacological properties.

Future research should focus on obtaining more specific quantitative data, particularly IC50 values for this compound across a wider range of assays and cell lines. Comprehensive in vivo studies are crucial to validate its efficacy in disease models and to establish a clear toxicological profile. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the chalcone scaffold to enhance potency and selectivity, paving the way for the development of novel and effective therapeutic agents.

References

-

Ballesteros, J. F., Sanz, M. J., Ubeda, A., Miranda, M. A., Iborra, S., Paya, M., & Alcaraz, M. J. (1995). Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. Journal of Medicinal Chemistry, 38(15), 2794–2797. [Link]

- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125–137.

- Gomes, M. N., et al. (2017). Chalcone Derivatives: A Patent Review.

-

de Oliveira, A. C. C., et al. (2024). Toxicological Assessment of 2-Hydroxychalcone-Mediated Photodynamic Therapy: Comparative In Vitro and In Vivo Approaches. Pharmaceutics, 16(12), 1523. [Link]

- Lin, C. M., et al. (2000). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 52(1), 107-112.

-

Rojas, J., et al. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. Molecules, 24(6), 1152. [Link]

- Ko, H. H., et al. (2004). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5531-5537.

- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of chalcones: a review. Journal of medicinal chemistry, 56(19), 7545-7573.

-

Sogawa, S., et al. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of medicinal chemistry, 36(24), 3904-3909. [Link]

-

Shen, Y., et al. (2025). Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflammation. Drug Design, Development and Therapy, 19, 1-16. [Link]

- Singh, P., et al. (2014). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science and Technology, 3(3), 127-135.

-

Chen, M., et al. (2025). Protective effect of 2ʹ-Hydroxychalcone on the inflammatory response to CuSO4 exposure. ResearchGate. [Link]

-

Zhang, T., et al. (2021). 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells. Frontiers in Pharmacology, 12, 708915. [Link]

-

de Oliveira, A. C. C., et al. (2024). Toxicological Assessment of 2-Hydroxychalcone-Mediated Photodynamic Therapy: Comparative In Vitro and In Vivo Approaches. Pharmaceutics, 16(12), 1523. [Link]

-

ResearchGate. (n.d.). The IC50 values of the chalcone methoxy derivatives 3a and 5a. ResearchGate. [Link]

-

Kim, B., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6523. [Link]

- Lee, H. J., et al. (2012). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of the Korean Physical Society, 61(9), 1461-1465.

-

ResearchGate. (n.d.). MTT assay in HepG2 cells (A) and in the co-culture of HepG2 and THP1.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Determination of cell survivability by MTT assay. (A) HepG2 cells were.... ResearchGate. [Link]

-

ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [https://www.researchgate.net/figure/IC-50-values-of-samples-showing-anticancer-activity-against-different-cancer-cell-lines_tbl2_327650893]([Link] anticancer-activity-against-different-cancer-cell-lines_tbl2_327650893)

-

Sim, G. S., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 26(11), 3293. [Link]

-

Wang, Y., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Journal of Cancer, 13(1), 255-267. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Scientific Reports, 12(1), 1-13. [Link]

- Awang, K., et al. (2019). Lipoxygenase inhibitory activity of phytoconstituents isolated from the rhizomes of Boesenbergia albosanguinea (Ridl.) Loes. Mic. Molecules, 24(18), 3249.

-

Cheng, X., et al. (2007). Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile. British Journal of Pharmacology, 150(4), 469-478. [Link]

-

Anand, P., et al. (2018). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Expert opinion on therapeutic targets, 22(3), 225-241. [Link]

-

Kim, B., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6523. [Link]

-

Khalil, H. S., et al. (2015). Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells. Journal of biotechnology, 203, 49-61. [Link]

- Li, Y., et al. (2020). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1438-1447.

-

Khalil, H. S., et al. (2015). Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells. Abertay University Research Portal. [Link]

-

Jantan, I., et al. (2014). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. Drug Design, Development and Therapy, 8, 1467-1482. [Link]

-

ResearchGate. (n.d.). Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]

- Sari, Y., et al. (2018). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. AIP Conference Proceedings, 2023(1), 020120.

-

Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 830. [Link]

-

PubChem. (n.d.). 3,4'-Dimethoxy-2'-hydroxychalcone. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Toxicological Assessment of 2-Hydroxychalcone-Mediated Photodynamic Therapy: Comparative In Vitro and In Vivo Approaches [mdpi.com]

- 15. Toxicological Assessment of 2-Hydroxychalcone-Mediated Photodynamic Therapy: Comparative In Vitro and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 3,4-Dimethoxy-2'-hydroxychalcone

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets.[1] The specific derivative, 3,4-Dimethoxy-2'-hydroxychalcone, has emerged as a compound of significant interest, demonstrating a robust profile of anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive analysis of its structure-activity relationship (SAR), dissecting the role of each structural component—the A-ring, the B-ring, and the central α,β-unsaturated carbonyl system—in defining its biological function. We will explore the causality behind its mechanisms of action, detail validated experimental protocols for its synthesis and evaluation, and synthesize the current body of knowledge to inform future drug discovery and development efforts based on this versatile scaffold.

The Core Scaffold: Synthesis and Foundational Properties

The journey into the SAR of any compound begins with its synthesis and an understanding of its fundamental physicochemical characteristics. The this compound scaffold is readily accessible and possesses distinct structural features that are pivotal to its biological activity.

Synthesis via Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and a benzaldehyde.[4][5] For the title compound, this involves the reaction of 2'-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde.[1][5]

Causality of the Reaction: The mechanism is initiated by the abstraction of an α-proton from the 2'-hydroxyacetophenone by a strong base (e.g., KOH or NaOH), forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone.[2][6]

Caption: The reaction pathway for chalcone synthesis.

Key Structural and Physicochemical Properties

The biological activity of this compound is not merely a sum of its parts but is profoundly influenced by its three-dimensional conformation and electronic properties.

-

Stereochemistry: The Claisen-Schmidt condensation overwhelmingly produces the trans (E) isomer, which is thermodynamically more stable than the cis (Z) isomer. This planarity is crucial for effective binding to target proteins.[1]

-

Intramolecular Hydrogen Bonding: A defining feature is the strong intramolecular hydrogen bond formed between the 2'-hydroxyl group and the adjacent carbonyl oxygen.[7] This interaction locks the A-ring and the carbonyl group into a nearly planar conformation, which influences receptor recognition and can modulate the reactivity of the carbonyl group.

A Dissection of the Structure-Activity Relationship (SAR)

The therapeutic potential of this chalcone can be rationally optimized by understanding how modifications to each part of its structure impact biological activity.

The α,β-Unsaturated Carbonyl System: A Reactive Hub

The enone moiety (–C=C–C=O) is the lynchpin of chalcone bioactivity. It functions as an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from the thiol groups of cysteine residues found in many enzymes and transcription factors.[1][8] This ability to form covalent bonds is a primary mechanism behind its broad-spectrum activity, including enzyme inhibition and the disruption of signaling pathways.

Caption: Covalent modification via Michael addition.

The A-Ring (2'-Hydroxyphenyl Moiety): The Anchor

The substitution pattern on the A-ring, derived from the acetophenone, is critical for directing the molecule's activity.

-

The 2'-Hydroxyl Group: This group is arguably the most important substituent for many of the compound's key activities. Its presence is strongly correlated with potent anticancer and anti-inflammatory effects, particularly those mediated by the inhibition of the NF-κB pathway.[1][3][9] The hydrogen-donating ability of this phenolic hydroxyl also contributes significantly to the molecule's antioxidant properties.[1]

-

Modifications to the A-Ring: While the 2'-OH is often conserved, further substitutions can fine-tune activity. For instance, the introduction of halogens like chlorine has been shown to enhance the antimicrobial potency of related chalcones.[10]

The B-Ring (3,4-Dimethoxyphenyl Moiety): The Modulator

The B-ring, originating from the benzaldehyde, plays a crucial role in modulating the potency and selectivity of the chalcone.

-

The 3,4-Dimethoxy Pattern: The presence of two electron-donating methoxy groups at the 3 and 4 positions significantly enhances bioactivity. This pattern is associated with improved antibacterial efficacy and potent enzyme inhibition.[2][11] These groups increase the electron density of the ring system, which can influence binding affinity to protein targets.

-

Impact of Methoxy Group Variation: The number and position of methoxy groups are key SAR determinants.

-

Anticancer Activity: The 3,4,5-trimethoxy substitution pattern is a well-known feature in highly potent tubulin polymerization inhibitors and other anticancer agents, suggesting that adding a 5-methoxy group could be a strategy to enhance cytotoxicity.[12]

-

Enzyme Selectivity: In the context of monoamine oxidase (MAO) inhibition, most chalcones show selectivity for the MAO-B isoform. However, introducing a 2,4,6-trimethoxy pattern on the B-ring can shift this selectivity towards MAO-A.[13][14]

-

-

Hydroxyl vs. Methoxy Groups: Replacing methoxy groups with hydroxyl groups can have a profound impact. While hydroxyl groups often increase antioxidant activity through direct radical scavenging, methoxy groups can improve metabolic stability and membrane permeability (lipophilicity), which are critical pharmacokinetic parameters.[1][4]

Therapeutic Applications and Mechanistic Insights

The SAR principles outlined above translate into tangible therapeutic potential, particularly in oncology and infectious diseases.

Anticancer Activity

This compound and its analogs exhibit selective cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[1][15]

-

Mechanism of Action: A primary anticancer mechanism is the potent inhibition of the pro-survival transcription factor NF-κB.[3][9] By preventing NF-κB activation, the chalcone sensitizes cancer cells to apoptosis. It also induces cell cycle arrest and triggers autophagy, a cellular self-degradation process that can lead to cell death in cancer.[1][3]

Caption: Chalcone-mediated inhibition of the NF-κB pathway.

Table 1: Representative Anticancer Activity of Chalcone Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Chalcone with 4-methoxy on B-ring | MCF-7 (Breast) | 3.44 µM | [15] |

| Chalcone with 4-methoxy on B-ring | HepG2 (Liver) | 4.64 µM | [15] |

| Chalcone with 4-methoxy on B-ring | HCT116 (Colon) | 6.31 µM | [15] |

| 2'-Hydroxychalcone | MCF-7 (Breast) | Significant Cytotoxicity | [3] |

| Vanillin-based Chalcone | HCT-116 (Colon) | 6.85 µg/mL | [15] |

Antimicrobial Activity

The title compound has demonstrated excellent activity against both Gram-positive and Gram-negative bacteria.[2] The α,β-unsaturated keto moiety is considered essential for this activity, likely acting via the disruption of bacterial proteins and enzymes.[2]

Table 2: Antibacterial Activity of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Gram-positive | 125 µg/mL | [2] |

| Bacillus subtilis | Gram-positive | 62.5 µg/mL | [2] |

| Escherichia coli | Gram-negative | 250 µg/mL | [2] |

| Pseudomonas aeruginosa | Gram-negative | 125 µg/mL | [2] |

Key Experimental Protocols for SAR Evaluation

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of chalcone analogs.

Protocol 1: Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation[6]

-

Reactant Preparation: Dissolve 2'-hydroxyacetophenone (or its substituted analog, 10 mmol) and the desired substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Base Catalysis: Prepare a 40% (w/v) aqueous solution of potassium hydroxide (KOH). While stirring the ethanolic solution vigorously at room temperature, add the KOH solution dropwise (approx. 15 mL).

-

Reaction: Continue stirring the reaction mixture at room temperature. The formation of a solid precipitate often indicates product formation. Monitor the reaction's completion using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing cold water (200 mL). Carefully acidify the mixture to a pH of ~5-6 using dilute hydrochloric acid (HCl). This will precipitate the chalcone product.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product. For high purity, recrystallize the solid from ethanol.

-

Validation: Confirm the structure and purity of the synthesized analog using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)[2]

-

Preparation: Prepare a stock solution of the test chalcone in dimethyl sulfoxide (DMSO) at 10 mg/mL. Prepare a 2X concentrated Mueller-Hinton Broth (MHB). Adjust a bacterial culture to a 0.5 McFarland turbidity standard, then dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the chalcone stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. This creates a concentration gradient.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (bacteria in broth without chalcone) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Validation & Reading: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the chalcone at which there is no visible bacterial growth. This can be confirmed by adding a viability indicator like resazurin.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity[16]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test chalcones and a standard antioxidant (e.g., ascorbic acid) in methanol at 1 mg/mL.

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Test Addition: Add 100 µL of various dilutions (e.g., 10 to 500 µg/mL) of the test chalcones and the standard to the wells. For the control well, add 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Validation & Calculation: The scavenging activity is calculated as a percentage reduction in absorbance compared to the control. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined to quantify antioxidant potency for SAR comparison.

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Conclusion and Future Directions

This compound is a highly tractable medicinal chemistry scaffold. The SAR data clearly indicate that its biological activity is a finely tuned interplay between the electrophilic enone system, the anchoring 2'-hydroxyl group on the A-ring, and the modulating 3,4-dimethoxy substituents on the B-ring.

Key SAR Takeaways:

-

The α,β-unsaturated ketone is the essential pharmacophore for covalent interactions.

-

The 2'-hydroxyl group is critical for anticancer and anti-inflammatory activities.

-

The 3,4-dimethoxy pattern on the B-ring enhances potency across multiple therapeutic areas.

Future Directions:

-

Rational Design: Future work should focus on the rational design of analogs based on these SAR principles. For example, introducing a third methoxy group at the 5-position of the B-ring could enhance anticancer activity.

-

Hybrid Molecules: Synthesizing hybrid molecules that conjugate the chalcone scaffold with other known pharmacophores (e.g., benzimidazolium salts) could lead to compounds with novel or dual mechanisms of action.[12]

-

In Vivo Evaluation: Promising candidates identified through in vitro SAR studies must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles, which are critical steps in the drug development pipeline.

This guide provides the foundational knowledge for researchers to effectively leverage the this compound scaffold in the pursuit of novel therapeutics.

References

-

Jain, K., & Jain, N. K. (2020). Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Derivatives. Annals of the Romanian Society for Cell Biology, 24(2), 1426–1439. [Link]

-

Saleh, N. B., et al. (2018). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 23(8), 1888. [Link]

-

Pingaew, R., et al. (2016). Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 127–132. [Link]

-

Nsomue, J. M., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(3), 021–030. [Link]

-

Ali, M., et al. (2021). Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. Medicinal Chemistry, 17(8), 903-912. [Link]

-

Wielgórski, P., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Molecules, 29(18), 4253. [Link]

-

Mat-Daud, N. A., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 863–876. [Link]

-

Wang, T., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514. [Link]

-

Mat-Daud, N. A., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. ResearchGate. [Link]

-

Dean, F. M., & Podimuang, V. (1965). The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

TFC, S., et al. (2008). In-vitro evaluation of selected chalcones for antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 699-704. [Link]

-

Narender, T., & Reddy, K. P. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 22-30. [Link]

-

Shen, Y., et al. (2025). Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Inflammation. Drug Design, Development and Therapy. [Link]

-

Dinya, Z., & Litkei, G. (1974). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2, (13), 1307-1310. [Link]

-

Yilmaz, I., et al. (2022). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 7(30), 26343–26356. [Link]

-

TFC, S., et al. (2008). In-vitro evaluation of selected chalcones for antioxidant activity. ResearchGate. [Link]

-

Khan, I., et al. (2017). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules, 22(8), 1279. [Link]

-

Kumar, A., et al. (2023). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 16(4), 2323-2327. [Link]

-

Gholap, S. S., et al. (2022). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Research Journal of Pharmacy and Technology, 15(11), 5035-5040. [Link]

-

de Oliveira, G. A. R., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(5), 717. [Link]

-

Lin, L. L., et al. (2009). Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. Journal of Medicinal Chemistry, 52(24), 7929–7934. [Link]

-

Jia, Y., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(2), 4231–4241. [Link]

-

Utami, P., et al. (2021). 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream. Pharmacognosy Journal, 13(4), 939-946. [Link]

-

Chen, W. C., et al. (2025). Enzymatic synthesis of a new and bioactive dihydrochalcone: 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone. Natural Product Research. [Link]

-

ResearchGate. (n.d.). The synthesis of the polyphenol-3, 5-dimethoxy-4, 2'-dihydroxychalcone (C7). ResearchGate. Retrieved January 10, 2026. [Link]

-

Tighadouini, S., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1836. [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-2'-Hydroxy-3,4-dimethoxychalcone. PubChem. Retrieved January 10, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethoxy-2'-hydroxychalcone

Introduction

3,4-Dimethoxy-2'-hydroxychalcone, a member of the chalcone family of compounds, represents a significant scaffold in medicinal chemistry. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors to a wide array of flavonoids and isoflavonoids.[1] The specific substitution pattern of this compound, featuring two methoxy groups on the B-ring and a hydroxyl group on the A-ring, imparts distinct electronic and hydrogen-bonding characteristics crucial for its biological interactions.[2] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, spectral characterization, and a review of its potential therapeutic applications, with a focus on its anti-inflammatory and anticancer activities.[2][3]

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[4] Its core physicochemical parameters are essential for its identification, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [2][3] |

| Molecular Weight | 284.31 g/mol | [2][3][4] |

| Melting Point | 113 - 115 °C | [3][4][5] |

| Boiling Point (Predicted) | 466.4 ± 45.0 °C at 760 mmHg | [3][5] |

| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [3][5] |

| Appearance | Yellow to Orange Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4][5] |

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1][6] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[1]

Experimental Protocol: Claisen-Schmidt Condensation

Reactants:

-

2'-Hydroxyacetophenone (1 equivalent)

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1 equivalent)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as a catalyst

-

Ethanol as a solvent

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol with stirring at room temperature.[1]

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (40-50% w/v) to the stirred mixture.[1]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][7]

-

Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.[1]

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.[7] For higher purity, the crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.[7] An alternative method involves recrystallization from ethanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.[7]

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both rings, the vinylic protons of the α,β-unsaturated system, and the methoxy and hydroxyl protons. The coupling constant between the vinylic protons (typically around 15-16 Hz) confirms the trans (E) configuration of the double bond.[2][8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (typically in the range of δ 186-197 ppm), the carbons of the two aromatic rings, the vinylic carbons, and the methoxy carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:

-

A strong absorption band for the conjugated carbonyl (C=O) group, typically observed between 1650 and 1697 cm⁻¹.[8]

-

Bands corresponding to aromatic C-H stretching and C=C stretching.[8]

-

A broad band indicating the presence of the hydroxyl (-OH) group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[7] Electrospray ionization (ESI) is a common technique, and the mass spectrum will typically show peaks corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[7]

Biological Activities and Potential Applications

This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, primarily as an anti-inflammatory and anticancer agent.[1][2]

Anti-inflammatory Properties

Chalcone derivatives are known to modulate key signaling pathways involved in inflammation.[9] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[9][10] The anti-inflammatory action is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2][9] Studies on related 2'-hydroxychalcone derivatives have demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11]

Anticancer Potential

This chalcone derivative has shown promise as a selective cytotoxic agent against various cancer cell lines, including breast cancer.[2] Its anticancer activity is attributed to its ability to modulate critical signaling pathways involved in cancer progression.[2] Mechanisms of action for related chalcones include the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[2][12]

Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by chalcones.

Conclusion

This compound is a synthetically accessible compound with well-defined physicochemical and spectral properties. Its promising anti-inflammatory and anticancer activities make it a valuable scaffold for further investigation and development in the field of medicinal chemistry. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this and related chalcone derivatives.

References

-

This compound - ChemBK. Available from: [Link]

-

3,4'-Dimethoxy-2'-hydroxychalcone | C17H16O4 | CID 6070899 - PubChem. Available from: [Link]

-

Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities - Advanced Journal of Chemistry, Section A. Available from: [Link]

-

(E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem. Available from: [Link]

-

Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - NIH. Available from: [Link]

-

The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - MDPI. Available from: [Link]

-

Chalcones: Synthetic Chemistry Follows Where Nature Leads - LJMU Research Online. Available from: [Link]

-

3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC - PubMed Central. Available from: [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - NIH. Available from: [Link]

-

Enzymatic synthesis of a new and bioactive dihydrochalcone: 3,4-dihydroxy-2',6' - PubMed. Available from: [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. Available from: [Link]

-

Synthesis of Chalcones with Anticancer Activities - PMC - NIH. Available from: [Link]

-

Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. Available from: [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. Available from: [Link]

-

The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives | Request PDF - ResearchGate. Available from: [Link]

-

3',4'-Dimethoxy-2'-hydroxychalcone, trifluoroacetate - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. Available from: [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones - Semantic Scholar. Available from: [Link]

-

2,4-Dimethoxy-2'-hydroxychalcone | C17H16O4 | CID 6041429 - PubChem. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 19152-36-4 [m.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dimethoxy-2'-hydroxychalcone CAS number 19152-36-4 properties

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-2'-hydroxychalcone (CAS No. 19152-36-4), a synthetic chalcone derivative of significant interest to the fields of medicinal chemistry and drug development. Chalcones, belonging to the flavonoid family, are recognized for their "privileged scaffold," enabling interaction with a multitude of biological targets.[1] This document delves into the core physicochemical properties, detailed spectroscopic data, and established synthesis protocols for this compound. Furthermore, it explores its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, grounding these insights in current research.[2][3] This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and application of this promising molecule.

Introduction and Molecular Profile

This compound, systematically named (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, is a flavonoid derivative characterized by a distinctive 1,3-diaryl-2-propen-1-one backbone.[4][2] Its structure features two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. The B-ring is substituted with two methoxy groups at the 3 and 4 positions, while the A-ring possesses a hydroxyl group at the 2' position.[4] This specific substitution pattern, particularly the 2'-hydroxyl group, allows for strong intramolecular hydrogen bonding with the carbonyl group, influencing the molecule's conformation and reactivity.[5] The presence of both electron-donating methoxy and hydroxyl groups modulates the electronic properties and hydrogen-bonding capacity, which is critical for its interaction with biological targets.[4]

The α,β-unsaturated ketone moiety is a key pharmacophore, rendering the molecule susceptible to nucleophilic attack and contributing to its diverse biological activities.[4] Due to its conjugated system, this compound typically appears as a yellow to orange crystalline solid.[2][6]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is fundamental for its identification, purification, and handling in a research setting.[7]

Physicochemical Data

The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₆O₄ | [7][5][8] |

| Molecular Weight | 284.31 g/mol | [7][5][8] |

| Appearance | Yellow to Orange Solid | [2][6] |

| Melting Point | 113 - 115 °C | [7][6][9] |

| Boiling Point (Predicted) | 466.4 ± 45.0 °C at 760 mmHg | [9] |

| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [10][9] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6][10] |

| pKa (Predicted) | 7.67 ± 0.30 | [10] |

Spectroscopic Data

Structural elucidation is confirmed through a combination of spectroscopic techniques.[5]

¹H NMR Spectroscopy (Approximated) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | 2'-OH (phenolic hydroxyl) |

| ~7.8-8.2 | Doublet (J ≈ 15 Hz) | 1H | H-β (vinyl proton) |

| ~7.4-7.6 | Doublet (J ≈ 15 Hz) | 1H | H-α (vinyl proton) |

| ~6.9-7.5 | Multiplet | 5H | Aromatic protons |

| ~3.9 | Singlet | 6H | -OCH₃ (methoxy protons) |

| Note: The significant downfield shift of the 2'-OH proton is due to strong intramolecular hydrogen bonding with the carbonyl group.[5] |

¹³C NMR Spectroscopy (Approximated) [5]

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C=O (carbonyl carbon) |

| ~162 | C-2' (aromatic carbon attached to -OH) |

| ~110-152 | Aromatic and vinyl carbons |

| ~56 | -OCH₃ (methoxy carbons) |

Infrared (IR) Spectroscopy (Characteristic Absorptions) [5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (phenolic, intramolecularly H-bonded) |

| ~1640 | C=O stretch (α,β-unsaturated ketone) |

| ~1600-1450 | C=C stretch (aromatic and vinyl) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS) [5]

Mass spectral analysis, typically using electrospray ionization (ESI), is used to confirm the molecular weight. The expected ions would be [M+H]⁺ at m/z 285.1121 and [M-H]⁻ at m/z 283.0976.[11]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[7] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.

Synthesis Workflow

Caption: General workflow for synthesis and characterization.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a robust method for the synthesis of this compound.

Materials:

-

2'-Hydroxyacetophenone (1 equivalent)

-

Veratraldehyde (3,4-dimethoxybenzaldehyde) (1 equivalent)[7]

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)[8]

-

Ethanol or Anhydrous Tetrahydrofuran (THF)[8]

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine

Procedure (using NaOH in Ethanol): [12][13]

-

Dissolution: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 eq.) and 3,4-dimethoxybenzaldehyde (1 eq.) in ethanol with stirring at room temperature.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 40-50% w/v) to the stirred mixture. Maintain the temperature at or below room temperature.[12]

-

Reaction Monitoring: Continue stirring the reaction mixture for several hours. The progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials.[12][13]

-

Work-up: Once the reaction is complete, pour the reaction mixture into cold water or a mixture of ice and dilute HCl to precipitate the crude product.[12][13]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Drying: Dry the crude product.

Alternative Procedure (using NaH in THF): [7][8]

-

Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2'-hydroxyacetophenone (10 mmol) in anhydrous THF (25 mL) with vigorous stirring.[7][8]

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 25 mmol) in portions. Hydrogen gas will be evolved.[7][8]

-

Aldehyde Addition: Once hydrogen evolution ceases, slowly add a solution of veratraldehyde (10 mmol) in anhydrous THF (25 mL) dropwise over 15 minutes.[7][8]

-

Reaction: Stir the reaction mixture at room temperature for approximately 16 hours.[7][8]

-

Quenching: After the reaction is complete, carefully pour the mixture into 100 mL of ice water to quench the excess NaH.[7][8]

-

Acidification & Extraction: Acidify the mixture with 25% HCl. Extract the product with ethyl acetate (3 x 50 mL).[7][8]

-

Washing & Drying: Combine the organic layers and wash sequentially with water (3 x 50 mL) and brine (50 mL). Dry the organic layer with anhydrous MgSO₄.[7][8]

-

Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude product.[7]

Purification

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol is often sufficient to yield a pure product.[13]

-

Column Chromatography: If an oily product is obtained, or if higher purity is required, purification by column chromatography on silica gel is recommended. A common eluent system is a gradient of hexane and ethyl acetate.[7][13]

Troubleshooting Common Synthesis Issues

| Issue | Potential Cause(s) | Solution(s) |

| Oily/Gummy Product | - Incomplete dehydration of aldol adduct- Excess unreacted starting materials | - Ensure sufficient reaction time or slightly increase temperature towards the end.- Use an acidic work-up to facilitate dehydration.- Purify via column chromatography.[13] |

| Low Yield | - Incomplete reaction- Formation of side products | - Monitor reaction by TLC to ensure completion.- Optimize stoichiometry and reaction time.[13] |

| Flavanone Side Product | - Intramolecular cyclization of the 2'-hydroxychalcone, often catalyzed by acid, base, or heat.[13] | - Maintain lower reaction and work-up temperatures.- Carefully control pH during work-up; avoid prolonged exposure to strong acid/base.[13] |

Biological Activities and Research Applications

This compound serves as a valuable scaffold for investigating various biological pathways, with research pointing towards its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.[4][2][12]

Antioxidant and Anti-inflammatory Properties

Chalcones are known for their antioxidant capabilities. The phenolic hydroxyl group and the overall conjugated structure of this compound are believed to contribute to its ability to scavenge free radicals and inhibit lipid peroxidation.[4][12]

Its anti-inflammatory action is an area of significant research interest. Studies on related chalcone derivatives suggest that they can modulate key inflammatory pathways.[4] Potential mechanisms include:

-

Inhibition of Pro-inflammatory Enzymes: Some chalcones exhibit inhibitory activity against enzymes like lipoxygenase (LOX), which are involved in the inflammatory cascade.[4]

-

Modulation of Signaling Pathways: Research indicates that chalcones can suppress the activation of transcription factors like NF-κB, a master regulator of pro-inflammatory cytokines.[4] Furthermore, some derivatives can induce the expression of heme oxygenase-1 (HO-1) via NRF2 activation, contributing to cytoprotective and anti-inflammatory effects.[4]

Antimicrobial and Anticancer Potential

The chalcone scaffold is a recurring motif in compounds with antimicrobial activity. This compound is used as a building block for the synthesis of new flavonoid and chalcone derivatives with potential as antimicrobial agents.[8][10]

Additionally, the anticancer potential of chalcones is widely explored. Research has shown that certain chalcones can induce autophagy and apoptosis in cancer cells and modulate critical signaling pathways involved in cancer progression.[4][14] They can exhibit selective cytotoxicity against various cancer cell lines, making them attractive candidates for further investigation in oncology.[4]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting. It may cause skin and serious eye irritation, as well as respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and a lab coat.[15][16]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[15][16]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10] The compound may be light-sensitive.[2][10]

This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. [4]

Conclusion

This compound (CAS 19152-36-4) is a synthetically accessible and versatile chemical entity. Its well-defined physicochemical and spectroscopic properties, coupled with straightforward synthesis protocols, make it an excellent tool for chemical and biological research. The growing body of evidence highlighting its antioxidant, anti-inflammatory, and other biological activities underscores its potential as a lead compound in drug discovery and development. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and explore the therapeutic potential of this intriguing chalcone derivative.

References

- An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.

- An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.

- Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.

- This compound - Physico-chemical Properties. ChemBK.

- Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.

- This compound | 19152-36-4. ChemicalBook.

- This compound CAS#: 19152-36-4. ChemicalBook.

- 19152-36-4 | CAS DataBase. ChemicalBook.

- This compound|CAS 19152-36-4. Benchchem.

- CAS 19152-36-4: 2′-Hydroxy-3,4-dimethoxychalcone. CymitQuimica.

- This compound 19152-36-4. Guidechem.

- (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116. PubChem.

- Section 1. Identification Product identifier Product Identity 3,4-Dimethoxychalcone Other means of identification CAS Number. NetSuite.

- Safety Data Sheet. (2019). Biosynth.

- 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. (2023). PubMed Central.

- 3',4'-Dimethoxy-2'-hydroxychalcone | 82964-34-9. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 19152-36-4: 2′-Hydroxy-3,4-dimethoxychalcone [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 19152-36-4 [chemicalbook.com]

- 9. 19152-36-4 | CAS DataBase [m.chemicalbook.com]

- 10. This compound CAS#: 19152-36-4 [m.chemicalbook.com]

- 11. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5337332.app.netsuite.com [5337332.app.netsuite.com]

- 16. biosynth.com [biosynth.com]

A Technical Guide to the In Vitro Anticancer Mechanisms of 3,4-Dimethoxy-2'-hydroxychalcone

Executive Summary

Chalcones, a class of 1,3-diaryl-2-propen-1-ones, represent a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets to exert a wide range of pharmacological effects.[1] This technical guide provides an in-depth examination of a specific synthetic chalcone derivative, 3,4-Dimethoxy-2'-hydroxychalcone. We will dissect its potent in vitro anticancer activities, focusing on the molecular machinery it commandeers to induce programmed cell death and halt the proliferation of cancer cells. This document synthesizes current research to offer a detailed perspective on its mechanisms of action, presents validated experimental protocols for its evaluation, and outlines its potential as a scaffold for future anticancer drug development.

Introduction to this compound: A Privileged Scaffold

This compound (DMHC) is a synthetic flavonoid precursor with the molecular formula C₁₇H₁₆O₄.[1] Its structure is defined by two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system, which is a key pharmacophore.[1][2] The specific substitution pattern—two methoxy groups at the 3 and 4 positions of the B-ring and a hydroxyl group at the 2' position of the A-ring—is crucial for its biological activity, modulating its electronic properties and hydrogen-bonding capacity.[1]

The synthesis of DMHC is typically achieved via a Claisen-Schmidt condensation reaction, a robust and well-established method involving the base-catalyzed reaction between 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde.[1] The resulting trans (E) isomer is the more thermodynamically stable and predominant configuration.[1] The presence of this chalcone framework has positioned DMHC and its analogs as promising candidates for anticancer research, demonstrating selective cytotoxicity against various cancer cell lines.[1][3]

Core Anticancer Mechanisms: A Multi-Pronged Attack

DMHC exerts its anticancer effects not through a single mechanism but by orchestrating a multi-pronged assault on cancer cell survival and proliferation. The primary modes of action identified in vitro are the induction of mitochondrial-mediated apoptosis and the arrest of the cell cycle.

Induction of Intrinsic Apoptosis